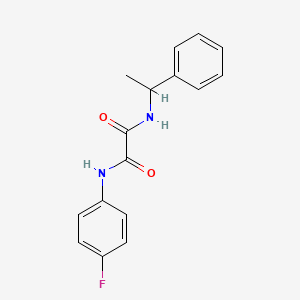![molecular formula C18H26N2O B4987858 1-[6-(mesityloxy)hexyl]-1H-imidazole](/img/structure/B4987858.png)
1-[6-(mesityloxy)hexyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(mesityloxy)hexyl]-1H-imidazole, commonly known as MIH, is a novel imidazole derivative that has been synthesized for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for various research studies.
Applications De Recherche Scientifique
MIH has various applications in scientific research. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. MIH has been used in various research studies to investigate its potential as a therapeutic agent for different diseases. MIH has also been used as a ligand for the development of new metal complexes with potential applications in catalysis and material science.
Mécanisme D'action
The mechanism of action of MIH is not fully understood. However, it has been proposed that MIH may exert its biological effects through the modulation of various signaling pathways. MIH has been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known mediators of inflammation. MIH has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects:
MIH has been found to have unique biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. MIH has also been found to reduce inflammation in various animal models. Additionally, MIH has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
MIH has several advantages for lab experiments. It is easy to synthesize, and the yield and purity of the final product are high. MIH has also been found to have low toxicity, making it safe for use in various biological assays. However, MIH has some limitations for lab experiments. It is not very soluble in water, which may limit its use in some experiments. Additionally, the mechanism of action of MIH is not fully understood, which may make it challenging to interpret the results of some experiments.
Orientations Futures
There are several future directions for the research of MIH. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore its potential as a ligand for the development of new metal complexes with potential applications in catalysis and material science. Additionally, further studies are needed to understand the mechanism of action of MIH and to identify its molecular targets. Overall, MIH has great potential for various scientific research applications, and further studies are needed to fully explore its potential.
Méthodes De Synthèse
MIH can be synthesized through a simple and efficient method. The synthesis involves the reaction of 1,6-dibromohexane with mesityloxide to obtain 1-[6-(mesityloxy)hexyl]bromide. This intermediate is then reacted with imidazole to obtain MIH. The yield of this synthesis method is high, and the purity of the final product is also excellent.
Propriétés
IUPAC Name |
1-[6-(2,4,6-trimethylphenoxy)hexyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-15-12-16(2)18(17(3)13-15)21-11-7-5-4-6-9-20-10-8-19-14-20/h8,10,12-14H,4-7,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHPLVWQYFGTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCCCCN2C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2,4,6-Trimethylphenoxy)hexyl]imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,3-trichloro-2-propen-1-yl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B4987794.png)
![4-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4987795.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B4987807.png)
![5-methyl-N-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4987809.png)

![3-(4-methoxyphenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B4987824.png)
![N-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B4987840.png)
![2-tert-butyl-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4987850.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987865.png)
![8-bromo-3-propyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4987867.png)
![N-({[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4987874.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4987883.png)
![2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4987895.png)